4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by its unique structure, which includes a boron atom bonded to two oxygen atoms and a thian-3-ylidene group. It is commonly used in organic synthesis due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron trihalides or boronic acids. One common method includes the reaction of pinacol with boron trichloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The thian-3-ylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include boronic acids, borate esters, and substituted derivatives of the original compound. These products are valuable intermediates in organic synthesis and materials science .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in various catalytic and synthetic processes, where the compound acts as a catalyst or intermediate .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar in structure but lacks the thian-3-ylidene group.
4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane: Contains a vinyl group instead of the thian-3-ylidene group.
Uniqueness
The presence of the thian-3-ylidene group in 4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane imparts unique reactivity and stability compared to its analogs. This makes it particularly useful in specific synthetic applications where other similar compounds may not perform as effectively.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(Z)-thian-3-ylidenemethyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO2S/c1-11(2)12(3,4)15-13(14-11)8-10-6-5-7-16-9-10/h8H,5-7,9H2,1-4H3/b10-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWDFTBNSYKACU-NTMALXAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCCSC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCCSC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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